An In-Depth Technical Guide to 5-Fluoro-1H-benzimidazole-4-carboxylic acid methyl ester: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 5-Fluoro-1H-benzimidazole-4-carboxylic acid methyl ester: Properties, Synthesis, and Applications in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of methyl 5-fluoro-1H-benzimidazole-4-carboxylate, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The benzimidazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1][2] The strategic introduction of a fluorine atom and a methyl ester group at specific positions on this scaffold creates a versatile chemical intermediate with substantial potential for drug discovery programs. This document details the compound's core physicochemical properties, outlines a plausible synthetic pathway and methods for structural elucidation, and explores its primary application as a key building block for potent therapeutic agents, most notably as a direct precursor to a new class of Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors.
Core Molecular Profile
The benzimidazole nucleus, an aromatic bicyclic system composed of fused benzene and imidazole rings, is a bioisostere of natural nucleotides, allowing it to readily interact with biological macromolecules.[1] This fundamental property underpins its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3] The title compound, 5-fluoro-1H-benzimidazole-4-carboxylic acid methyl ester, leverages this potent core while incorporating specific functional groups to enhance its utility and biological activity.
The fluorine atom at the 5-position is a critical modification. Due to its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, fluorine substitution can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[4][5] The methyl ester at the 4-position serves as a versatile chemical handle, allowing for straightforward conversion into other functional groups, such as amides, which are often crucial for achieving desired biological activity.
Physicochemical Properties
A summary of the key identification and physical properties for 5-fluoro-1H-benzimidazole-4-carboxylic acid methyl ester is presented below.
| Property | Value | Source(s) |
| CAS Number | 1193789-41-1 | [6] |
| Molecular Formula | C₉H₇FN₂O₂ | [6] |
| Molecular Weight | 194.16 g/mol | [6] |
| Synonyms | Methyl 5-fluoro-1H-benzimidazole-4-carboxylate | [6] |
| Appearance | Solid (inferred from related structures) | [7][8] |
| Solubility | Poor solubility in water; Soluble in organic solvents like DMSO (inferred from related structures) | [9] |
| Storage | Store in a cool, dry place, sealed from moisture and air | [8][9] |
Note: Experimental data such as melting point and specific solubility values are not widely available in public literature and are typically found on vendor-specific certificates of analysis.
Synthesis and Characterization
Plausible Synthetic Workflow
A highly probable synthetic pathway involves the reductive cyclization of a substituted o-nitroaniline. This "one-pot" approach is efficient as it minimizes intermediate isolation steps, reducing solvent usage and reaction time.[1] The logical precursor would be methyl 2-amino-3-nitro-6-fluorobenzoate, which can be cyclized with a formylating agent (e.g., formic acid or a derivative) following the reduction of the nitro group.
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